![molecular formula C14H16N4O4S B2507080 N-(4-((3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide CAS No. 2034553-17-6](/img/structure/B2507080.png)
N-(4-((3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide
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Overview
Description
The compound N-(4-((3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide is a chemical entity that appears to be related to a class of compounds known for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as oxadiazole rings, acetamide groups, and sulfonyl linkages are recurrent in the literature, suggesting that this compound may also possess interesting properties such as anticancer or antibacterial activities .
Synthesis Analysis
The synthesis of related compounds typically involves linear synthesis strategies, where various substituents are added to a core structure to generate novel derivatives. For instance, the synthesis of 2-chloro N-aryl substituted acetamide derivatives of oxadiazole compounds involves multiple steps, including the use of LCMS, IR, and NMR spectroscopies for characterization . This suggests that a similar approach could be employed for the synthesis of this compound, with careful selection of starting materials and reaction conditions to introduce the pyrrolidinyl and sulfonyl groups to the phenyl acetamide core.
Molecular Structure Analysis
The molecular structure of compounds with similar features, such as N-phenyl-N-(pyridin-4-yl)acetamide, has been determined using X-ray crystallography. These studies reveal that the amide unit can be almost planar, with dihedral angles indicating the degree of conjugation with adjacent aromatic rings . For the compound , one could hypothesize that the oxadiazole and pyrrolidinyl groups may influence the planarity and overall conformation of the molecule, potentially affecting its biological activity.
Chemical Reactions Analysis
The chemical reactivity of such compounds is often explored in the context of their biological applications. For example, the copper(II) complex of a related N-acetylsulfadiazine derivative has been shown to coordinate with chloride ions and pyrimidinyl nitrogen atoms, forming a tetragonally-distorted octahedral geometry around the metal center . This indicates that the compound of interest may also form complexes with metals and could be explored for its coordination chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of different substituents such as oxadiazole and sulfonyl groups can affect properties like solubility, melting point, and stability. The related compounds have been characterized using various spectroscopic techniques, which provide insights into their electronic structure and molecular interactions . These techniques would be essential in determining the physical and chemical properties of this compound.
Scientific Research Applications
Synthesis and Antibacterial Study :
- Khalid et al. (2016) synthesized derivatives of 1,3,4-oxadiazole with antibacterial properties. The synthesis involved a series of steps starting from benzenesulfonyl chloride and ethyl isonipecotate, leading to the target compounds exhibiting moderate to talented antibacterial activity (Khalid et al., 2016).
Antimalarial and COVID-19 Drug Applications :
- Fahim & Ismael (2021) conducted a theoretical investigation of sulfonamides, including N-(phenylsulfonyl)acetamide derivatives, as potential antimalarial agents and COVID-19 drugs. This study utilized computational calculations and molecular docking to assess the activity of these compounds (Fahim & Ismael, 2021).
Pharmacological Evaluation for Antioxidant, Analgesic, and Anti-Inflammatory Actions :
- Faheem's 2018 study evaluated the computational and pharmacological potential of novel 1,3,4-oxadiazole and pyrazole derivatives, including their toxicity assessment, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions. This research highlighted the diverse therapeutic potential of these compounds (Faheem, 2018).
Antimicrobial Agent Synthesis :
- Darwish et al. (2014) focused on synthesizing new heterocyclic compounds incorporating sulfamoyl moiety as antimicrobial agents. Their study aimed to produce compounds with potential use in antimicrobial applications (Darwish et al., 2014).
Thermal Stability in Polymer Science :
- Mansoori et al. (2012) synthesized new thermally stable polyimides and poly(amide-imide) containing a 1,3,4-oxadiazole-2-pyridyl pendant group, showcasing the application of such compounds in material science for producing polymers with specific properties (Mansoori et al., 2012).
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound belongs to the class of 1,2,4-oxadiazoles , which are known to interact with a variety of biological targets.
Mode of Action
Generally, 1,2,4-oxadiazoles can interact with their targets through various mechanisms, such as inhibiting or activating the target’s function . The exact interaction between this compound and its target would depend on the specific nature of the target.
Biochemical Pathways
Without specific information about the compound’s target, it’s challenging to summarize the affected biochemical pathways. 1,2,4-oxadiazoles have been found to influence a variety of pathways, including those involved in inflammation, cancer, and bacterial infections .
Pharmacokinetics
1,2,4-oxadiazoles are generally well-absorbed and distributed throughout the body . The metabolism and excretion of this compound would depend on its specific chemical structure and the body’s enzymatic processes.
Result of Action
Based on the known effects of 1,2,4-oxadiazoles, it could potentially have anti-inflammatory, anticancer, or antibacterial effects .
Future Directions
properties
IUPAC Name |
N-[4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-10(19)16-12-2-4-13(5-3-12)23(20,21)18-7-6-11(8-18)14-15-9-22-17-14/h2-5,9,11H,6-8H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZZDFUVWSXVGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)C3=NOC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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